molecular formula C16H15ClN2O3S B2582474 (5-(4-Chloro-3-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione CAS No. 330951-34-3

(5-(4-Chloro-3-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione

Cat. No.: B2582474
CAS No.: 330951-34-3
M. Wt: 350.82
InChI Key: HOKFNNJZHLHHRW-UHFFFAOYSA-N
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Description

(5-(4-Chloro-3-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione: is a synthetic organic compound characterized by a complex structure that includes a furan ring, a piperidine ring, and a methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chloro-3-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Chlorination: The starting material, phenylfuran, undergoes nitration to introduce a nitro group at the 3-position and chlorination to add a chlorine atom at the 4-position.

    Formation of Methanethione: The nitro-chloro phenylfuran is then reacted with piperidine and carbon disulfide under basic conditions to form the methanethione group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanethione group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are effective.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (5-(4-Chloro-3-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural components suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Industry

In materials science, this compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism by which (5-(4-Chloro-3-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating their functions. The presence of the nitro and methanethione groups suggests potential for redox activity, which could be exploited in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (5-(4-Bromo-3-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione: Similar structure but with a bromine atom instead of chlorine.

    (5-(4-Chloro-3-nitrophenyl)furan-2-yl)(morpholin-1-yl)methanethione: Similar structure but with a morpholine ring instead of piperidine.

Uniqueness

The unique combination of a furan ring, a piperidine ring, and a methanethione group in (5-(4-Chloro-3-nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione provides distinct chemical properties and reactivity. This makes it particularly valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

[5-(4-chloro-3-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-12-5-4-11(10-13(12)19(20)21)14-6-7-15(22-14)16(23)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKFNNJZHLHHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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